2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C27H27N3O6S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O6S/c1-16-6-8-17(9-7-16)28-25(31)15-37-27-29-20-14-24(36-5)23(35-4)13-19(20)26(32)30(27)21-12-18(33-2)10-11-22(21)34-3/h6-14H,15H2,1-5H3,(H,28,31) |
InChI Key |
ATKUOOXDNQDIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C(=O)N2C4=C(C=CC(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted 2-Aminobenzamide Derivatives
The quinazolinone core is synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid with 2,5-dimethoxybenzaldehyde. This reaction is catalyzed by sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 100°C for 5–6 hours. The mechanism involves Schiff base formation followed by intramolecular cyclization, yielding 3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline as the intermediate.
Reaction Conditions
Bromination at Position 2
To introduce a leaving group for subsequent sulfanyl substitution, the quinazolinone intermediate undergoes bromination. Phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C to room temperature selectively brominates the C2 position, yielding 2-bromo-3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline.
Reaction Conditions
-
Reactant : Quinazolinone intermediate (1 equiv)
-
Reagent : PBr₃ (1.2 equiv)
-
Solvent : DCM
-
Temperature : 0°C → room temperature
-
Time : 12 hours
-
Yield : ~80–85%
Synthesis of the Sulfanyl-Acetamide Moiety
Preparation of N-(4-Methylphenyl)Chloroacetamide
Coupling of Quinazolinone and Sulfanyl-Acetamide
Nucleophilic Substitution at C2
The brominated quinazolinone reacts with N-(4-methylphenyl)mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) in DMF. The reaction proceeds via nucleophilic aromatic substitution, where the thiolate ion displaces the bromide at C2.
Reaction Conditions
-
Reactants :
-
Brominated quinazolinone (1 equiv)
-
N-(4-methylphenyl)mercaptoacetamide (1.2 equiv)
-
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF
-
Temperature : 80°C
-
Time : 24 hours
-
Yield : ~60–65%
Purification and Characterization
The crude product is purified via recrystallization from a dichloromethane-ethyl acetate mixture (1:1 v/v). Analytical characterization includes:
-
¹H NMR : Peaks corresponding to methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetamide NH (δ 8.2 ppm).
-
HPLC : Purity >95% (C18 column, acetonitrile-water gradient).
Optimization and Challenges
Solvent and Base Selection
DMF is preferred for its high polarity, which facilitates the dissolution of intermediates. K₂CO₃ is optimal for generating the thiolate ion without causing side reactions. Alternatives like Cs₂CO₃ may improve yields but increase costs.
Oxidation Mitigation
The thiol group in N-(4-methylphenyl)mercaptoacetamide is prone to oxidation. Conducting reactions under nitrogen and using degassed solvents are critical to preventing disulfide formation.
Scalability Considerations
Large-scale synthesis requires controlled addition of PBr₃ to avoid exothermic side reactions. Flow chemistry may enhance the bromination step’s safety and efficiency.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Quinazolinone synthesis | Na₂S₂O₅, DMF, 100°C | 70–75 | High regioselectivity |
| Bromination | PBr₃, DCM, 0°C → RT | 80–85 | Minimal byproducts |
| Acetamide thiolation | NaSH, ethanol, reflux | 65–70 | Straightforward substitution |
| Coupling | K₂CO₃, DMF, 80°C | 60–65 | Compatible with sensitive functional groups |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
-
Anticancer Properties :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the quinazoline moiety is known to interact with various molecular targets involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.
- A study on related compounds showed that modifications in the quinazoline structure could enhance cytotoxicity against cancer cell lines .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of quinazoline derivatives, researchers synthesized various compounds and assessed their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the substituents significantly influenced the potency of the compounds. Specifically, compounds with methoxy groups showed enhanced activity, indicating that 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide could be a promising candidate for further development .
Case Study 2: Antimicrobial Activity Assessment
A series of quinazoline derivatives were tested against various bacterial strains. The results indicated that compounds with sulfanyl groups exhibited higher antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the compound's structure could be optimized for enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The dimethoxyphenyl groups may enhance binding affinity and specificity, while the sulfanyl group could participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound can be compared to analogs in the quinazolinone and acetamide families, particularly those synthesized via diazonium salt coupling or bearing similar aromatic substituents. Below is a detailed analysis based on , which describes structurally related cyanoacetamide derivatives (e.g., 13a and 13b). While these compounds differ in core structure (cyanoacetamide vs. quinazolinone), they share functional groups and synthetic strategies that allow for meaningful comparisons.
Spectroscopic and Analytical Data
- IR Spectroscopy: The target compound’s acetamide group would exhibit a C=O stretch (~1660–1680 cm⁻¹), similar to 13a and 13b (1662–1664 cm⁻¹). The sulfanyl (C–S) stretch (~600–700 cm⁻¹) is absent in 13a/b, which instead show a cyano (C≡N) peak at ~2212–2214 cm⁻¹ . Methoxy groups in the target compound would display strong C–O stretches (~1250 cm⁻¹), comparable to the 4-methoxyphenyl group in 13b .
NMR Spectroscopy :
Mass Spectrometry :
- The molecular ion peak for 13a (m/z 357) and 13b (m/z 373) indicates that substituents like methyl or methoxy groups minimally affect fragmentation patterns. The target compound’s higher molecular weight would likely result in a distinct M⁺ peak.
Physicochemical and Functional Implications
- Solubility : The target compound’s multiple methoxy groups may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to 13a/b , which lack such substituents.
- Bioactivity: Quinazolinones are known for kinase inhibition, while cyanoacetamides like 13a/b are often explored as antimicrobials. The sulfanyl group in the target compound could offer unique redox-modulating properties absent in 13a/b .
Biological Activity
The compound 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinazolinone compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- A quinazolinone core featuring methoxy substitutions.
- A sulfanyl group which may enhance its biological activity.
- An acetamide moiety that contributes to its pharmacological profile.
Biological Activity Overview
Recent studies have investigated the biological activities of similar quinazolinone derivatives, suggesting potential applications in various therapeutic areas. The following sections summarize key findings related to antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial properties. For instance:
- Synthesis and Evaluation : Compounds synthesized from similar structures have demonstrated significant antibacterial activity against a range of pathogens. In particular, derivatives with methoxy substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Quinazolinone A | Antibacterial | 15 |
| Quinazolinone B | Antifungal | 10 |
| Target Compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism : The presence of methoxy groups is believed to facilitate interactions with inflammatory pathways, thereby reducing inflammation .
Anticancer Activity
Quinazolinone derivatives have also been explored for their anticancer effects:
- Cell Line Studies : Research indicates that similar compounds induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic markers .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| Target Compound | TBD | TBD |
Case Studies
- Case Study on Antimicrobial Activity : A study focused on synthesizing a series of quinazolinones showed that modifications at the 6 and 7 positions significantly enhanced antibacterial activity against resistant strains .
- Case Study on Anti-inflammatory Effects : Another investigation highlighted the role of methoxy groups in modulating inflammatory responses in vitro, demonstrating a marked decrease in TNF-alpha production in treated macrophages .
Q & A
Q. What are the established synthetic routes for this compound, and how can purification be optimized?
- Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization of quinazolinone cores, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. To optimize yield, use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters . For scale-up, integrate membrane separation technologies to enhance purity during intermediate isolation .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions and sulfanyl linkage .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Table 1: Key Analytical Parameters
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6 | |
| HPLC | Acetonitrile/water (70:30), 1 mL/min |
Q. What in vitro assays are recommended for initial bioactivity evaluation?
- Methodological Answer: Prioritize assays based on structural analogs (e.g., antimicrobial, anticancer):
- Antimicrobial: Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
Include positive controls (e.g., doxorubicin) and validate results via triplicate runs with statistical significance (p < 0.05).
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis pathway?
- Methodological Answer: Use quantum chemical calculations (DFT, Gaussian09) to model reaction intermediates and transition states, identifying energy barriers . Combine with reaction path search algorithms (e.g., GRRM) to predict optimal conditions. Validate with high-throughput experimentation (HTE) to reduce trial-and-error cycles .
Q. What statistical approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer: Apply multivariate analysis (PCA, PLS) to identify confounding variables (e.g., assay protocol differences, solvent effects) . Use meta-analysis frameworks to harmonize datasets, weighting studies by sample size and experimental rigor . Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis).
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer:
- DoE: Vary substituents (e.g., methoxy groups, sulfanyl linkers) using factorial designs to map bioactivity trends .
- QSAR Modeling: Generate 3D descriptors (MOPAC, CODESSA) and correlate with activity data via ML algorithms (Random Forest, SVM) .
Q. What strategies mitigate compound degradation in biological matrices during pharmacokinetic studies?
- Methodological Answer:
Q. How to validate molecular docking predictions of the compound’s mechanism of action?
- Methodological Answer: Perform ensemble docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, tubulin). Validate with SPR (Surface Plasmon Resonance) to measure binding affinity (KD) and correlate with docking scores .
Interdisciplinary and Reproducibility
Q. How can chemical engineering principles enhance reaction scale-up?
- Methodological Answer: Integrate process control systems (PID controllers) for temperature/pH regulation during exothermic steps . Use CFD (Computational Fluid Dynamics) simulations to optimize reactor geometry and mixing efficiency .
Q. How to ensure reproducibility in synthesis across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
